molecular formula C15H16ClNO4 B1202615 Y-9738 CAS No. 59399-41-6

Y-9738

Cat. No.: B1202615
CAS No.: 59399-41-6
M. Wt: 309.74 g/mol
InChI Key: UIIVBIAACZGMEI-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for Y-9738 are not extensively documented in the available literature. it is known that the compound is synthesized and available for research purposes . Industrial production methods typically involve the synthesis of the compound in controlled laboratory settings, ensuring high purity and consistency.

Chemical Reactions Analysis

Y-9738 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Y-9738 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying hypolipidemic agents and their effects on lipid metabolism.

    Biology: Investigated for its role in altering lipoprotein patterns and its potential impact on cellular lipid metabolism.

    Medicine: Explored for its potential therapeutic applications in managing hyperlipidemia and related cardiovascular conditions.

    Industry: Utilized in the development of new hypolipidemic drugs and formulations.

Comparison with Similar Compounds

Y-9738 is unique in its ability to significantly reduce serum cholesterol and triglycerides while altering lipoprotein patterns. Similar compounds include:

These compounds share some similarities with this compound in terms of their therapeutic applications and mechanisms of action, but this compound stands out due to its specific effects on lipid metabolism and lipoprotein patterns.

Properties

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-3-19-13(18)9-12-15(20-4-2)21-14(17-12)10-5-7-11(16)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIVBIAACZGMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974809
Record name Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59399-41-6
Record name Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059399416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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